Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 109579-23-9
VCID: VC0009553
InChI: InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid

CAS No.: 109579-23-9

VCID: VC0009553

Molecular Formula: C18H24N2O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid - 109579-23-9

Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid is a complex organic compound featuring both amino and hydroxy functional groups. It is often employed in the synthesis of peptides and other biologically active molecules due to its unique structural properties. This compound is widely utilized in research, serving as a valuable building block in peptide synthesis, particularly for those with therapeutic potential, thereby enhancing the development of new drugs . Its structural similarity to neurotransmitters makes it useful in studying neurological pathways and developing treatments for neurological disorders, making it significant in neuroscience research .

In drug development, the unique properties of Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid allow researchers to explore its efficacy in creating novel pharmaceuticals, especially in oncology and neuropharmacology . It can be utilized in bioconjugation processes, linking biomolecules for targeted drug delivery systems, which improves therapeutic outcomes . Furthermore, it is employed in analytical methods to study protein interactions and enzyme activities, providing insights into biochemical processes .

Similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid, other amino acids and their derivatives find extensive use in peptide synthesis and drug development. For instance, N-Boc derivatives are commonly used as protecting groups in peptide synthesis. These compounds play a crucial role in various chemical reactions, including oxidation, reduction, and substitution, enabling the creation of complex molecules with specific biological activities.

CAS No. 109579-23-9
Product Name Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
IUPAC Name (3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1
Standard InChIKey QZHZQDCALLUGIO-GJZGRUSLSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O
PubChem Compound 2755944
Last Modified Sep 12 2023

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